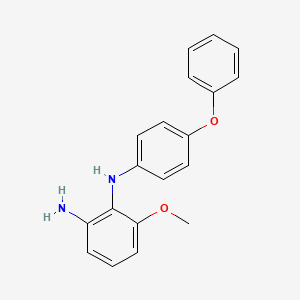

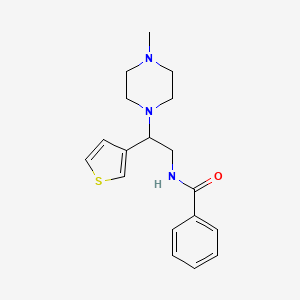

6-methoxy-N1-(4-phenoxyphenyl)benzene-1,2-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-arylbenzene-1,2-diamines has been studied. The irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product .Molecular Structure Analysis

The molecular structure of “6-methoxy-N1-(4-phenoxyphenyl)benzene-1,2-diamine” is based on the molecular formula C19H18N2O2. The InChI code for this compound is 1S/C19H18N2O2/c1-22-18-9-5-8-17(20)19(18)21-14-10-12-16(13-11-14)23-15-6-3-2-4-7-15/h2-13,21H,20H2,1H3.Chemical Reactions Analysis

The solvent-controllable photoreaction of 4-methoxyazobenzenes to afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines has been studied . The irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product .Physical And Chemical Properties Analysis

The physical form of “6-methoxy-N1-(4-phenoxyphenyl)benzene-1,2-diamine” is solid. It has a molecular weight of 306.36.科学的研究の応用

Aggregation-Induced Enhanced Emission

6-methoxy-N1-(4-phenoxyphenyl)benzene-1,2-diamine and its analogs have been explored for their aggregation-induced emission enhancement (AIEE) characteristics. For example, a study synthesized N,N′-bis(4-methoxysalicylide)benzene-1,4-diamine, which exhibited strong emission in protic solvents due to its intramolecular hydrogen bonding and orderly packing in the aggregated state, suggesting potential applications in fluorescence sensing of volatile organic solvents (Wu et al., 2015).

Reactivity and Substituent Effects

Research into substituent effects on the reactivity of benzene-1,4-diamines has shown that electron-withdrawing groups can affect the rate of oxidation and coupling reactions. This provides insight into the chemical behavior of similar compounds, potentially influencing the design of new materials or chemical sensors (Bailey et al., 2017).

Flame Retardancy in Epoxy Resins

Phosphorus-containing flame retardants based on symmetric diamines, including those structurally related to 6-methoxy-N1-(4-phenoxyphenyl)benzene-1,2-diamine, have been synthesized and applied in epoxy resins. These compounds, serving as co-curing agents, imparted excellent flame retardancy to the resins, a characteristic attributed to a nitrogen-phosphorus synergistic effect (Sun & Yao, 2011).

Fluorescent Supramolecular Liquid Crystalline Polymers

Studies have also explored the synthesis of supramolecular liquid crystalline polymers using monomers terminated with nucleobases that form thermotropic liquid crystalline phases when mixed. These findings highlight the potential of benzene-1,2-diamine derivatives in creating novel materials with unique optical and structural properties (Sivakova & Rowan, 2003).

Hydrogen Bonding and Structural Analysis

Research into the hydrogen bonding and crystal structures of ortho-hydroxy Ketimines, including derivatives of benzene-1,2-diamines, has provided insights into the influence of substituents like methoxy groups on hydrogen bond properties. This knowledge is crucial for understanding the molecular interactions and stability of such compounds (Filarowski et al., 2003).

Dual Ni2+ and Cu2+ Recognition

A chemosensor molecule based on benzene-1,2-diamine structure showed selectivity and sensitivity for Ni2+ and Cu2+ ions in a dual-channel mode, indicating its potential application in multianalyte detection. The study provides a foundation for the development of new sensors for environmental and analytical chemistry applications (Pawar et al., 2015).

Safety and Hazards

特性

IUPAC Name |

3-methoxy-2-N-(4-phenoxyphenyl)benzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-22-18-9-5-8-17(20)19(18)21-14-10-12-16(13-11-14)23-15-6-3-2-4-7-15/h2-13,21H,20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOGSCNGFSVPOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1NC2=CC=C(C=C2)OC3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2713464.png)

![5-(1-adamantyl)-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2713466.png)

![N-(2,5-difluorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2713471.png)

![4-cyclohexyl-N-[2-(piperazin-1-ylsulfonyl)ethyl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B2713472.png)

![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole](/img/structure/B2713474.png)

![N~4~-(4-ethoxyphenyl)-N~6~,N~6~-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2713475.png)

![2-Chloro-N-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]propanamide](/img/structure/B2713476.png)

![3-(2-methoxyethyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2713484.png)